molecular formula C11H16ClN B13392665 4-Methyl-N-ethyl-N-chloroethylbenzene CAS No. 916791-99-6

4-Methyl-N-ethyl-N-chloroethylbenzene

Cat. No.: B13392665
CAS No.: 916791-99-6
M. Wt: 197.70 g/mol
InChI Key: PDKBMUQJARAFNA-UHFFFAOYSA-N
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Description

4-Methyl-N-ethyl-N-chloroethylbenzene is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.7 g/mol It is a derivative of benzene, characterized by the presence of a methyl group, an ethyl group, and a chloroethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-ethyl-N-chloroethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-ethyl-N-chloroethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Aqueous NaOH, NH3 in ethanol.

Major Products Formed

Scientific Research Applications

4-Methyl-N-ethyl-N-chloroethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-N-ethyl-N-chloroethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the elimination of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-ethyl-N-chloroethylbenzene is unique due to the presence of both an ethyl and a chloroethyl group on the benzene ring.

Properties

CAS No.

916791-99-6

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-(2-chloroethyl)-N-ethyl-4-methylaniline

InChI

InChI=1S/C11H16ClN/c1-3-13(9-8-12)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

PDKBMUQJARAFNA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)C

Origin of Product

United States

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